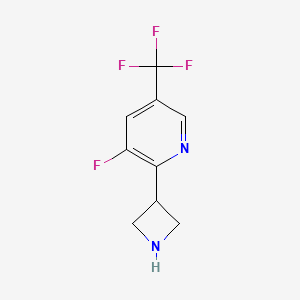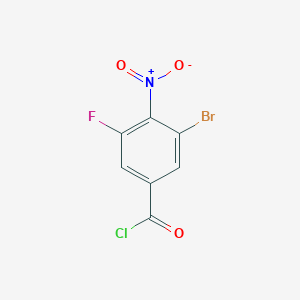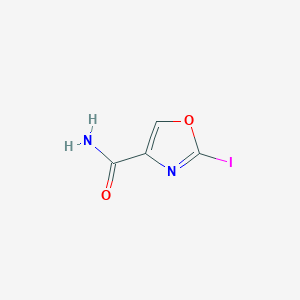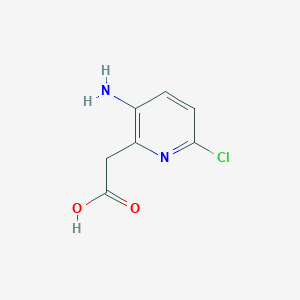
2,6-Diphenylpyrylium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diphenylpyrylium tetrafluoroborate is a chemical compound known for its unique properties and applications in various fields of science. It is a type of pyrylium salt, which is characterized by a positively charged pyrylium ring. The compound is often used in photoredox catalysis and as a matrix in mass spectrometry due to its high oxidation potential and ability to facilitate ionization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6-Diphenylpyrylium tetrafluoroborate can be synthesized through the cyclization of 1,5-dicarbonyl compounds in the presence of acidic catalysts. Another method involves the condensation of 8-chloro carbonyl compounds with aromatic ketones or acetylenes . The reaction typically requires a solvent such as 1,2-dichloroethane and a strong acid like fluoboric acid to facilitate the formation of the pyrylium ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Diphenylpyrylium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: It acts as a photoredox catalyst, facilitating oxidation reactions under light irradiation.
Reduction: The compound can be reduced to form different products, depending on the reaction conditions.
Substitution: It can participate in substitution reactions where the pyrylium ring is modified by different substituents.
Common Reagents and Conditions:
Oxidation: Light irradiation and suitable electron donors.
Reduction: Hydrogen gas and a suitable catalyst.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products:
Oxidation: Formation of carbonyl ylides from benzylic epoxides.
Reduction: Formation of 1,5-diphenylpentanes.
Substitution: Various substituted pyrylium salts.
Wissenschaftliche Forschungsanwendungen
2,6-Diphenylpyrylium tetrafluoroborate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,6-diphenylpyrylium tetrafluoroborate involves its ability to act as an electron acceptor in photoredox catalysis. Upon light irradiation, the compound undergoes excitation and transfers an electron to the substrate, facilitating various chemical reactions. The molecular targets and pathways involved include the formation of reactive intermediates such as carbonyl ylides, which can undergo further transformations .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Diphenylpyrylium tetrafluoroborate
- 4-Mesityl-2,6-diphenylpyrylium tetrafluoroborate
- 4-Mesityl-2,6-di-p-tolylpyrylium tetrafluoroborate
Comparison: 2,6-Diphenylpyrylium tetrafluoroborate is unique due to its high oxidation potential and stability under various reaction conditions. Compared to 2,4-diphenylpyrylium tetrafluoroborate, it offers better performance in photoredox catalysis and mass spectrometry applications . The mesityl-substituted derivatives exhibit even higher oxidation potentials but may have different reactivity profiles .
Eigenschaften
Molekularformel |
C17H13BF4O |
|---|---|
Molekulargewicht |
320.1 g/mol |
IUPAC-Name |
2,6-diphenylpyrylium;tetrafluoroborate |
InChI |
InChI=1S/C17H13O.BF4/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15;2-1(3,4)5/h1-13H;/q+1;-1 |
InChI-Schlüssel |
NIASVVIASOKFGO-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=[O+]C(=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B12973513.png)


![Imidazo[1,2-c]pyrimidin-2-ylmethanamine](/img/structure/B12973535.png)

![(R)-7-Amino-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B12973545.png)





![7-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12973603.png)

![2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12973621.png)
